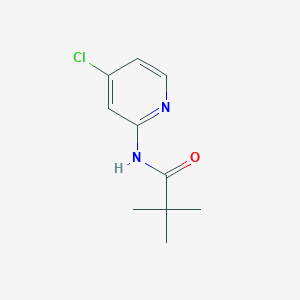

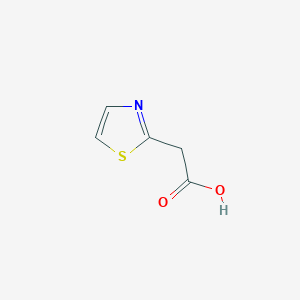

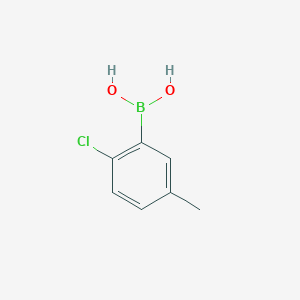

2-(1-Chlorovinyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Chlorovinyl)pyridine is a pyridine derivative . Pyridine is a valuable nitrogen-based heterocyclic compound that is not only present in a large number of naturally occurring bioactive compounds but is also widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .

Synthesis Analysis

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product . In 2018, Antuf et al. synthesized 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde from 2-chloroimidazo[1,2-a]pyridine using V. H. reagent at 70 °C for 5 hours, in excellent yield .

Molecular Structure Analysis

Different density functional theory (DFT) approaches (CAM-B3LYP, B3LYP, B97-D3, and M06-2X) were performed to determine the structures and the interaction energies of the formed complexes between pyridine and a series of dihalogen molecules IY (Y = F, Cl, Br, I) and were matched to the experimental XRD data .

Chemical Reactions Analysis

Pyridine is a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .

Physical And Chemical Properties Analysis

Pyridine is considered among the most important nitrogen-based heterocyclic compounds which is present in numerous bioactive compounds. Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

In the next few years, a larger share of novel pyridine-based drug candidates is expected . The simplest pyridine is a key unit in most of the drugs because of its characteristic chemical properties, such as basicity, solubility, hydrogen bond-forming ability, and able to act as the bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms .

Propiedades

IUPAC Name |

2-(1-chloroethenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUCOVRYXURXFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

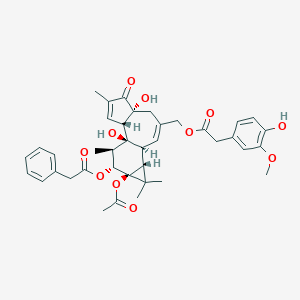

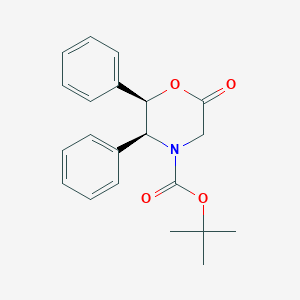

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)

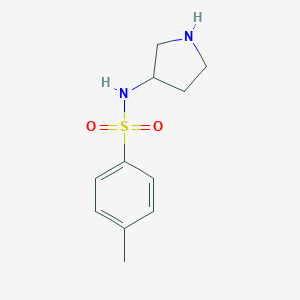

![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)

![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)